molecular formula C10H8ClN3O5 B1489434 2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide CAS No. 1306603-88-2

2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide

Cat. No. B1489434
M. Wt: 285.64 g/mol
InChI Key: OJQTZSVKBZTSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide, commonly referred to as 2-CN-NBOA, is a synthetic compound of the benzoxazin-6-yl family. It is a nitro-containing heterocyclic compound with a wide range of potential applications in scientific research. In

Mechanism Of Action

2-CN-NBOA is believed to act as a nitric oxide (NO) scavenger, meaning that it binds to and deactivates NO molecules. NO is a key signalling molecule in the body, and its activity is regulated by the binding of scavengers such as 2-CN-NBOA. Additionally, 2-CN-NBOA is believed to act as an antioxidant, meaning that it can scavenge reactive oxygen species (ROS) and prevent oxidative damage to cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-CN-NBOA are not yet fully understood. However, it has been shown to have anti-inflammatory, anti-apoptotic, and anti-oxidant effects in cell cultures. Additionally, 2-CN-NBOA has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These effects may be due to the scavenging of NO and ROS molecules by 2-CN-NBOA.

Advantages And Limitations For Lab Experiments

2-CN-NBOA has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is relatively stable under a variety of conditions. Additionally, it is not highly toxic, and it can be easily synthesized in the laboratory. However, there are some limitations to its use in lab experiments. For example, it is not soluble in water, and it is not highly soluble in organic solvents. Additionally, it is not very reactive, and its activity can be affected by pH and temperature.

Future Directions

There are a number of potential future directions for research on 2-CN-NBOA. For example, further research could be done to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, more research could be done to investigate the interactions between 2-CN-NBOA and other molecules, such as proteins, enzymes, and DNA. Additionally, further research could be done to investigate the potential therapeutic applications of 2-CN-NBOA, such as its use as an anti-inflammatory or anti-oxidant agent. Finally, more research could be done to investigate the potential toxic effects of 2-CN-NBOA.

Scientific Research Applications

2-CN-NBOA has a wide range of potential applications in scientific research. It has been used as a tool to study the structure-activity relationships of nitro-containing heterocyclic compounds and to investigate the mechanisms of action of nitro-containing compounds. It has also been used to study the pharmacological effects of nitro-containing compounds on a variety of biological systems, including the nervous system, cardiovascular system, and immune system. Additionally, 2-CN-NBOA has been used as a tool to study the interactions between nitro-containing compounds and other molecules, such as proteins, enzymes, and DNA.

properties

IUPAC Name

2-chloro-N-(7-nitro-3-oxo-4H-1,4-benzoxazin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O5/c11-3-9(15)12-5-1-6-8(2-7(5)14(17)18)19-4-10(16)13-6/h1-2H,3-4H2,(H,12,15)(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQTZSVKBZTSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide
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2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide
Reactant of Route 3
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2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide
Reactant of Route 4
2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide
Reactant of Route 5
2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide

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